molecular formula C14H16ClN5O B5522350 5-amino-1-(4-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5522350
M. Wt: 305.76 g/mol
InChI Key: AQKOBWYGNFGKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(4-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H16ClN5O and its molecular weight is 305.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.1043378 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazole-Based Scaffolds and Peptidomimetics

5-Amino-1,2,3-triazole-4-carboxylic acid, a core component of the compound , has been utilized for preparing collections of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) elaborates on using this molecule in the synthesis of triazole-containing dipeptides and inhibitors for HSP90, indicating its potential in creating structurally diverse and biologically significant molecules (Ferrini et al., 2015).

Antimicrobial Activities

Triazole derivatives, like the one being investigated, have been synthesized and evaluated for their antimicrobial activities. A study by Bektaş et al. (2010) highlights the creation of novel 1,2,4-triazole derivatives which displayed good to moderate activities against various microorganisms, suggesting a potential application in antimicrobial drug development (Bektaş et al., 2010).

Synthesis and Mechanistic Studies

The synthesis of 5-amino-1,2,4-triazoles, closely related to the chemical , has been explored through 1,3-dipolar cycloaddition reactions. Yen et al. (2016) describe an effective method for creating these compounds, offering insights into their mechanistic aspects, which could be vital for developing new synthetic pathways for related triazole derivatives (Yen, Kung, & Wong, 2016).

Structural Analysis

The structural characterization of triazole derivatives, similar to the one in focus, offers insights into their molecular geometry and potential interactions. Velavan et al. (1997) conducted a study to determine the structures of 1,2,4-triazole derivatives, which could be fundamental in understanding the properties and potential applications of these compounds (Velavan et al., 1997).

Synthesis of Bioactive Triazoles

Explorations into synthesizing bioactive triazoles include the work of Yu-gu (2015), who detailed the creation of Schiff base sulfur ether derivatives containing 1,2,4-triazole units. These compounds were tested for antifungal activity, indicating their potential use in treating fungal infections (Yu-gu, 2015).

Synthesis from Carboxamides

The conversion of 4-amino-1,2,3-triazole-5-carboxamides into various heterocyclic compounds has been studied, as demonstrated by Albert and Trotter (1979). Their work provides a foundation for understanding the diverse synthetic possibilities of triazole derivatives (Albert & Trotter, 1979).

Properties

IUPAC Name

5-amino-1-(4-chlorophenyl)-N-cyclopentyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-9-5-7-11(8-6-9)20-13(16)12(18-19-20)14(21)17-10-3-1-2-4-10/h5-8,10H,1-4,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKOBWYGNFGKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.